Cas no 474651-29-1 (Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile)

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile structure
474651-29-1 structure
Product name:Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile
CAS No:474651-29-1
MF:C10H8N4NaO
Molecular Weight:223.186491966248
MDL:MFCD02669626
CID:5032890
PubChem ID:23670907

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile 化学的及び物理的性質

名前と識別子

    • CID 137701588
    • Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile
    • MDL: MFCD02669626
    • インチ: 1S/C10H8N4O.Na/c1-14-8-5-3-2-4-7(8)12-9(14)10(6-11)13-15-10;/h2-5,13H,1H3;
    • InChIKey: YHEISTHATWLQHT-UHFFFAOYSA-N
    • SMILES: [Na].O1C(C#N)(C2=NC3C=CC=CC=3N2C)N1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 325
  • トポロジー分子極性表面積: 76.1

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-236268-5.0g
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
474651-29-1 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-236268-1.0g
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
474651-29-1 95%
1.0g
$728.0 2024-06-19
Life Chemicals
F0848-0229-2.5g
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile
474651-29-1 95%+
2.5g
$870.0 2023-09-07
Life Chemicals
F0848-0229-0.5g
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile
474651-29-1 95%+
0.5g
$413.0 2023-09-07
Life Chemicals
F0848-0229-10g
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile
474651-29-1 95%+
10g
$1827.0 2023-09-07
TRC
S308861-100mg
Sodium Oxo-imino-(1-methyl-1h-benzoimidazol-2-yl)-acetonitrile
474651-29-1
100mg
$ 115.00 2022-06-03
Enamine
EN300-236268-0.25g
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
474651-29-1 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-236268-1g
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
474651-29-1
1g
$728.0 2023-09-15
Enamine
EN300-236268-10g
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
474651-29-1
10g
$3131.0 2023-09-15
Enamine
EN300-236268-2.5g
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
474651-29-1 95%
2.5g
$1428.0 2024-06-19

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile 関連文献

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrileに関する追加情報

Sodium Oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile (CAS No. 474651-29-1): An Overview

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile (CAS No. 474651-29-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of various diseases and conditions. The compound's structure and properties make it an intriguing subject for both academic and industrial research.

The chemical structure of sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile is characterized by a benzoimidazole ring, an acetonitrile group, and an oxo-imino functional group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The benzoimidazole ring is a well-known pharmacophore that is found in numerous bioactive compounds, including antifungal, antibacterial, and anticancer agents. The acetonitrile group adds polarity and can influence the compound's solubility and reactivity, while the oxo-imino group contributes to the molecule's overall stability and reactivity.

Recent studies have highlighted the potential of sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antitumor activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, preliminary data suggest that the compound may have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

In the context of drug development, sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile has been evaluated for its pharmacokinetic properties. Studies have demonstrated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for ensuring that the drug can be effectively delivered to its target site and maintain therapeutic concentrations over an extended period. Furthermore, the compound has shown low toxicity in preclinical studies, which is a critical factor for its potential use in clinical settings.

The synthesis of sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile has been optimized through various methodologies to improve yield and purity. One common approach involves the reaction of 2-cyanoacetamide with 1-methylbenzimidazole in the presence of sodium hydride. This method has been refined to achieve high yields with minimal side products, making it suitable for large-scale production. The ability to synthesize this compound efficiently is essential for advancing its development as a potential therapeutic agent.

From a clinical perspective, sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile is currently undergoing preclinical trials to assess its safety and efficacy in treating specific diseases. Early results from these trials have been promising, with the compound demonstrating significant therapeutic potential without major adverse effects. These findings have paved the way for further clinical trials to evaluate its effectiveness in human subjects.

In conclusion, sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile (CAS No. 474651-29-1) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound may play a significant role in advancing treatments for various diseases.

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